molecular formula C18H23N5O2 B2850230 N-(2-ethoxyphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1448124-05-7

N-(2-ethoxyphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No. B2850230
CAS RN: 1448124-05-7
M. Wt: 341.415
InChI Key: NCRPZZAGHSSJKT-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide, also known as EPPC, is a chemical compound that has gained significant attention in the field of scientific research. EPPC is a piperazine derivative and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of N-(2-ethoxyphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide is not fully understood. However, it has been suggested that N-(2-ethoxyphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide acts as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. N-(2-ethoxyphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. Additionally, N-(2-ethoxyphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide has been shown to modulate the activity of the NMDA receptor, which may be involved in its antipsychotic effects. N-(2-ethoxyphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide has also been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-ethoxyphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide in lab experiments is its high purity and stability. N-(2-ethoxyphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide has also been shown to have low toxicity in animal models. However, one of the limitations of using N-(2-ethoxyphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the study of N-(2-ethoxyphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide. One area of research is the development of more efficient synthesis methods for N-(2-ethoxyphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide. Another area of research is the investigation of the potential therapeutic applications of N-(2-ethoxyphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide in the treatment of neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide and its potential side effects.

Synthesis Methods

N-(2-ethoxyphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide has been synthesized using various methods, including the reaction of 2-ethoxyaniline with 5-methylpyrimidine-4-carboxylic acid, followed by the reaction with N,N-dimethylformamide and piperazine. Another method involves the reaction of 2-ethoxyaniline with 5-methylpyrimidine-4-carboxylic acid, followed by the reaction with piperazine and N,N-dimethylformamide. Both methods have been reported to yield N-(2-ethoxyphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide with high purity.

Scientific Research Applications

N-(2-ethoxyphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. N-(2-ethoxyphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N-(2-ethoxyphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide has been shown to have antitumor activity in certain cancer cell lines.

properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-3-25-16-7-5-4-6-15(16)21-18(24)23-10-8-22(9-11-23)17-14(2)12-19-13-20-17/h4-7,12-13H,3,8-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRPZZAGHSSJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC=NC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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